molecular formula C7H13NO3 B2959259 Ethyl (3S,4R)-4-aminooxolane-3-carboxylate CAS No. 2287246-73-3

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate

Cat. No.: B2959259
CAS No.: 2287246-73-3
M. Wt: 159.185
InChI Key: HLHPITVFKKBAOF-RITPCOANSA-N
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Description

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound features an oxolane ring, an amino group, and an ester functional group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl oxalyl chloride and (S)-4-hydroxyproline.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This step often involves the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step may involve the use of reagents like ammonia or an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate can be compared with similar compounds such as:

    Ethyl (3S,4R)-4-hydroxyoxolane-3-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    Ethyl (3S,4R)-4-methyloxolane-3-carboxylate: The presence of a methyl group alters the steric and electronic properties, affecting its chemical behavior.

    Ethyl (3S,4R)-4-ethyloxolane-3-carboxylate: Similar in structure but with an ethyl group, this compound exhibits different physical and chemical properties.

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (3S,4R)-4-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(9)5-3-10-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHPITVFKKBAOF-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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